Cas no 20845-80-1 (1-chloro-4-phenylbutan-2-one)

1-Chloro-4-phenylbutan-2-one is a chlorinated aromatic ketone with the molecular formula C₁₀H₁₁ClO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive chloro and ketone functional groups enable selective modifications, making it valuable for constructing complex molecular frameworks. The phenyl group enhances stability while contributing to lipophilicity, which can be advantageous in drug design. The compound is typically handled under controlled conditions due to its reactivity. Its well-defined structure and synthetic utility make it a useful building block for researchers in medicinal and industrial chemistry.
1-chloro-4-phenylbutan-2-one structure
1-chloro-4-phenylbutan-2-one structure
Product Name:1-chloro-4-phenylbutan-2-one
CAS No:20845-80-1
MF:C10H11ClO
MW:182.646742105484
MDL:MFCD11934982
CID:1396409
PubChem ID:10921160
Update Time:2025-06-08

1-chloro-4-phenylbutan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone, 1-chloro-4-phenyl-
    • 1-chloro-4-phenylbutan-2-one
    • Chloromethyl 2-phenylethyl ketone
    • beta-Phenylethyl chloromethyl ketone
    • Z1255432257
    • AUXNFZYATAMYJU-UHFFFAOYSA-N
    • 1-Chloro-4-phenyl-2-butanone, AldrichCPR
    • 1-chloro-4-phenyl-2-butanone
    • SCHEMBL1371070
    • EN300-250198
    • 20845-80-1
    • phenylethyl chloromethyl ketone
    • AKOS017515219
    • DTXSID20448369
    • MDL: MFCD11934982
    • Inchi: 1S/C10H11ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
    • InChI Key: AUXNFZYATAMYJU-UHFFFAOYSA-N
    • SMILES: ClCC(CCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 182.04993
  • Monoisotopic Mass: 182.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.115±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 84-85 ºC
  • Solubility: Slightly soluble (1.6 g/l) (25 º C),
  • PSA: 17.07

1-chloro-4-phenylbutan-2-one Pricemore >>

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Additional information on 1-chloro-4-phenylbutan-2-one

Introduction to 1-Chloro-4-phenylbutan-2-one (CAS No. 20845-80-1)

1-Chloro-4-phenylbutan-2-one (CAS No. 20845-80-1) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which includes a chloro group, a phenyl ring, and a ketone functional group. These features endow it with a wide range of chemical reactivity and potential applications.

The molecular formula of 1-chloro-4-phenylbutan-2-one is C10H11OCl, and its molecular weight is approximately 186.65 g/mol. The compound is typically a colorless liquid at room temperature and has a boiling point of around 230°C. Its solubility in water is limited, but it is readily soluble in common organic solvents such as ethanol, acetone, and dichloromethane.

In the realm of organic synthesis, 1-chloro-4-phenylbutan-2-one serves as an important intermediate for the preparation of various complex molecules. The presence of the chloro group allows for nucleophilic substitution reactions, while the ketone group can participate in nucleophilic addition reactions. These properties make it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Recent studies have highlighted the potential of 1-chloro-4-phenylbutan-2-one in the development of new drugs. For instance, researchers at the University of California have explored its use as a precursor for the synthesis of novel anti-inflammatory agents. The compound's ability to undergo selective transformations has been leveraged to create derivatives with enhanced biological activity and reduced side effects.

In the pharmaceutical industry, 1-chloro-4-phenylbutan-2-one has been investigated for its role in the synthesis of analgesics and anticonvulsants. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent analgesic properties in animal models, suggesting its potential as a lead compound for further drug development.

Beyond its applications in drug discovery, 1-chloro-4-phenylbutan-2-one has also found use in materials science. Its reactivity with various functional groups makes it suitable for the preparation of polymers and copolymers with tailored properties. Researchers at MIT have utilized this compound to synthesize block copolymers with unique self-assembling behavior, which have potential applications in nanotechnology and advanced materials.

The environmental impact of 1-chloro-4-phenylbutan-2-one has also been a subject of recent research. Studies have shown that proper handling and disposal practices are essential to minimize any potential environmental risks associated with its use. Green chemistry principles are increasingly being applied to optimize synthetic routes involving this compound, aiming to reduce waste generation and improve sustainability.

In conclusion, 1-chloro-4-phenylbutan-2-one (CAS No. 20845-80-1) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity profile make it an invaluable tool for researchers and chemists working in organic synthesis, pharmaceutical development, and materials science. As ongoing research continues to uncover new applications and improvements in synthetic methods, the importance of this compound is likely to grow even further.

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